molecular formula C17H14BrClN2O2 B4105818 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride

4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride

Cat. No. B4105818
M. Wt: 393.7 g/mol
InChI Key: ITZBTLVCPKHIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride, also known as BMQ, is a chemical compound that has been widely used in scientific research. BMQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Mechanism of Action

4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride inhibits PARP by binding to the enzyme's catalytic domain, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been shown to be highly selective for PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth in animal models. 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has also been shown to reduce inflammation and improve neurological function in animal models of neurodegenerative diseases. In addition, 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been shown to protect against ischemia-reperfusion injury in various organs, including the heart and liver.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride is its high potency and selectivity for PARP, which allows for effective inhibition of the enzyme at low concentrations. However, 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has relatively poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

Future research on 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride could focus on improving its solubility and pharmacokinetic properties to enhance its effectiveness as a therapeutic agent. In addition, further studies could investigate the potential use of 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, research could explore the potential use of 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride in other disease contexts, such as autoimmune disorders and cardiovascular disease.

Scientific Research Applications

4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors such as 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride have been shown to selectively target cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations. 4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride has also been investigated for its potential use in inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

properties

IUPAC Name

4-[(6-bromo-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2.ClH/c1-10-8-16(14-9-12(18)4-7-15(14)19-10)20-13-5-2-11(3-6-13)17(21)22;/h2-9H,1H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZBTLVCPKHIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.